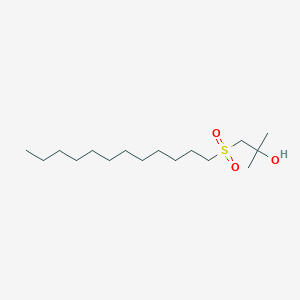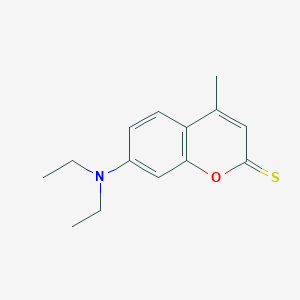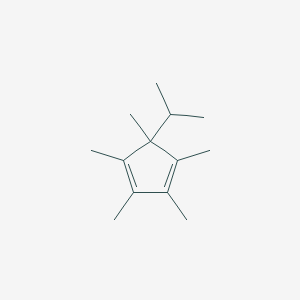
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties It is a derivative of cyclopentadiene, featuring five methyl groups and an isopropyl group attached to the cyclopentadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentadiene is reacted with methyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to control the reactivity and selectivity of the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the methyl groups or the isopropyl group using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully hydrogenated cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
科学研究应用
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may participate in redox reactions, binding to active sites of enzymes, or acting as a ligand in coordination complexes.
相似化合物的比较
Similar Compounds
Cyclohexane, 1,2,3,4,5-pentamethyl: Similar in structure but lacks the isopropyl group and has a different ring size.
Cyclopentadiene derivatives: Various derivatives with different substituents on the cyclopentadiene ring.
Uniqueness
1,2,3,4,5-Pentamethyl-5-(propan-2-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and isopropyl groups on the cyclopentadiene ring makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
167904-46-3 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentamethyl-5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-8(2)13(7)11(5)9(3)10(4)12(13)6/h8H,1-7H3 |
InChI 键 |
AOXLYEXXOOTXIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C1C)C)(C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


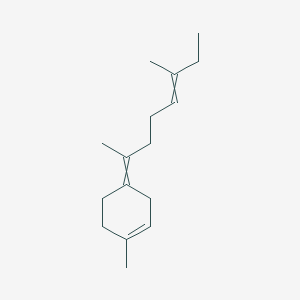
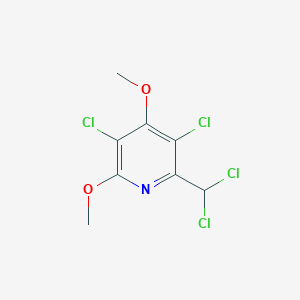
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
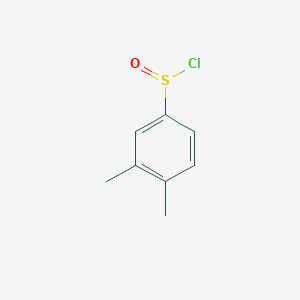
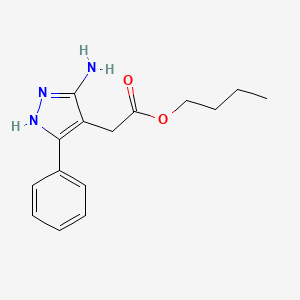
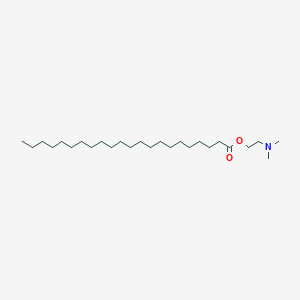
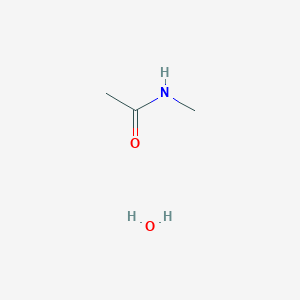
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
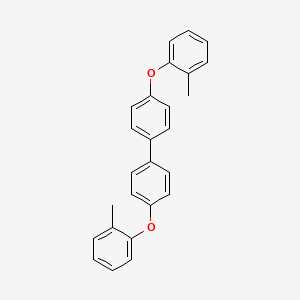
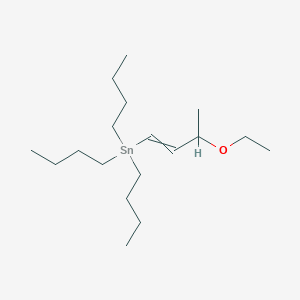
![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
